N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide
CAS No.: 1005971-15-2
Cat. No.: VC11966820
Molecular Formula: C24H20ClN7O3
Molecular Weight: 489.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005971-15-2 |
|---|---|
| Molecular Formula | C24H20ClN7O3 |
| Molecular Weight | 489.9 g/mol |
| IUPAC Name | N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C24H20ClN7O3/c1-15-9-21(29-22(33)13-35-19-8-4-7-18(11-19)34-2)32(30-15)24-20-12-28-31(23(20)26-14-27-24)17-6-3-5-16(25)10-17/h3-12,14H,13H2,1-2H3,(H,29,33) |
| Standard InChI Key | RYJLJWQHZAJQQO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
| Canonical SMILES | CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities, including potential therapeutic applications. These compounds often feature complex structures with multiple functional groups, which can enhance their interactions with biological targets.
Structural Features and Potential Applications
Compounds within this class typically include various substituents such as chlorophenyl, methoxyphenyl, and pyrazole units. These structural elements can contribute to specific biological activities, such as anti-inflammatory, antiviral, or anticancer properties. The presence of multiple pyrazole units and distinct substituents may confer unique interactions with biological targets, making them valuable candidates for medicinal chemistry research.
Synthesis and Chemical Reactivity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions using commercially available reagents. Key reactions may include condensation, cyclization, and substitution reactions. Understanding the chemical reactivity of these compounds is crucial for optimizing synthetic pathways and exploring their potential applications.
Biological Activities and Potential Therapeutic Uses
Compounds similar to N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide have shown promise in various therapeutic areas. For example, some pyrazolo[3,4-d]pyrimidines exhibit antiviral or anticancer activities due to their ability to interact with specific biological targets. The methoxyphenoxy group could potentially enhance solubility or modify the compound's pharmacokinetic profile.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide | Contains chlorophenyl and methoxyphenyl groups | Potential for diverse biological activities |
| 5-Methylpyrazolo[3,4-d]pyrimidine | Contains a methyl group | Known for lower toxicity |
| 3-Chloro-N-(pyrazolo[3,4-d]pyrimidin-4-yl)acetamide | Similar acetamide structure | Exhibits different biological activities |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Features a cyano and thiadiazole moiety | Potential anti-inflammatory activity |
Research Findings and Future Directions
While specific data on N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methoxyphenoxy)acetamide is not available, compounds with similar structures have shown promising results in various biological assays. Further research should focus on synthesizing and characterizing this compound to explore its potential therapeutic applications. Molecular docking studies and in vitro assays could provide insights into its mechanism of action and efficacy.
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